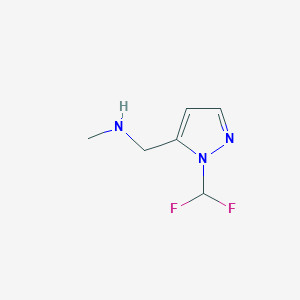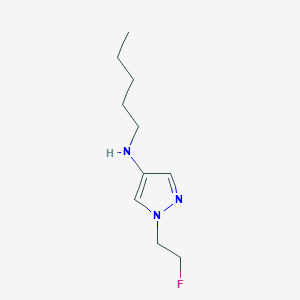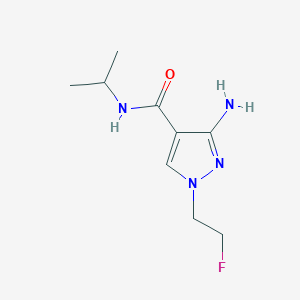
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, with an N-methylmethanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of a base like cesium fluoride or cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide under mild conditions.
Industrial Production Methods: For large-scale production, the process may involve the use of phase-transfer catalysts to enhance the efficiency and yield of the reaction. The oxidation of acetyl pyrazole with sodium hypochlorite is another method that has been reported to produce high-purity difluoromethylated products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of difluoromethyl pyrazole oxides.
Reduction: Formation of difluoromethyl pyrazole amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism by which 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl pyrazole core and are known for their antifungal activity.
Difluoromethylated cyclobutanes: Used in drug design due to their bioisosteric properties.
Uniqueness: 1-(1-(Difluoromethyl)-1h-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylmethanamine group further enhances its versatility in synthetic applications.
Properties
CAS No. |
1345510-59-9 |
|---|---|
Molecular Formula |
C6H9F2N3 |
Molecular Weight |
161.15 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-9-4-5-2-3-10-11(5)6(7)8/h2-3,6,9H,4H2,1H3 |
InChI Key |
WLIOALRIKMUXBK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)

amine](/img/structure/B11740156.png)

